![molecular formula C12H15NO4 B1385728 1-(4-Isobutyloxy-3-nitrophenyl)ethanone CAS No. 217485-63-7](/img/structure/B1385728.png)
1-(4-Isobutyloxy-3-nitrophenyl)ethanone
Overview
Description
1-(4-Isobutyloxy-3-nitrophenyl)ethanone (I3NO) is a nitrophenyl compound with a wide range of applications in the scientific research field. It is commonly used as a reagent for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Phase Equilibrium and Solubility
- Phase Equilibrium and Solubility Studies : Research on similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, has involved studying their ternary phase equilibrium and solubility in different solvents. These studies are crucial for understanding the physical properties and potential applications of these compounds in various industrial and chemical processes (Li et al., 2019).
Chemical Synthesis and Modification
- Development of Protecting Groups : Investigations into similar nitrophenyl compounds have led to the development of novel protecting groups, like 2-(4-acetyl-2-nitrophenyl)ethyl, which are used in organic synthesis for protecting carboxyl groups. This demonstrates the utility of these compounds in facilitating complex chemical reactions (Robles, Pedroso, & Grandas, 1993).
Antibacterial Activity
- Antibacterial Properties : Some derivatives of nitrophenyl compounds have been shown to exhibit significant antibacterial activity. For instance, 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones displayed appreciable activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Parekh & Desai, 2006).
Charge Density Analysis
- X-Ray and Neutron Diffraction Studies : The charge density analysis of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into intra- and intermolecular bonding features, crucial for understanding their chemical behavior and potential applications in various fields (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Novel Compounds
- Novel Compound Synthesis : The synthesis of compounds like 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal shows the versatility of nitrophenyl compounds in creating new chemical entities, which could have various applications including medicinal chemistry (Shtamburg et al., 2019).
Vibrational and Computational Studies
- Vibrational Spectra and Computational Assessments : Studies on compounds like 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone highlight the importance of vibrational spectroscopy and computational methods in understanding the structural and reactive properties of nitrophenyl derivatives, which can inform their potential uses in various scientific fields (Onawole et al., 2017).
Catechol-O-Methyltransferase Inhibition
- Pharmacological Applications : Some nitrophenyl compounds, such as 1-[3,4-dihydroxy-5-nitrophenyl]-2-phenyl-ethanone, have been studied for their role as catechol-O-methyltransferase inhibitors. This suggests potential applications in the treatment of disorders like Parkinson's disease (Learmonth et al., 2002).
Mechanism of Action
properties
IUPAC Name |
1-[4-(2-methylpropoxy)-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)7-17-12-5-4-10(9(3)14)6-11(12)13(15)16/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLADJYHNPRATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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